ETHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)4-CHLOROBENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE
Description
ETHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)4-CHLOROBENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE is a benzofuran-3-carboxylate derivative characterized by a complex sulfonamido substituent at the 5-position of the benzofuran core. Key structural features include:
- Ethyl ester at position 2.
- Methyl group at position 2.
- N-(phenoxycarbonyl)-4-chlorobenzenesulfonamido moiety at position 5, comprising a sulfonamide linkage with a 4-chlorophenylsulfonyl group and a phenoxycarbonyl (carbamate) functional group.
Properties
IUPAC Name |
ethyl 5-[(4-chlorophenyl)sulfonyl-phenoxycarbonylamino]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClNO7S/c1-3-32-24(28)23-16(2)33-22-14-11-18(15-21(22)23)27(25(29)34-19-7-5-4-6-8-19)35(30,31)20-12-9-17(26)10-13-20/h4-15H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYKXHANIDPLHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)OC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClNO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)4-CHLOROBENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps. The process begins with the preparation of the benzofuran core, followed by the introduction of the sulfonyl and phenoxycarbonylamino groups. The final step involves the esterification of the carboxylate group with ethanol. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)4-CHLOROBENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
ETHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)4-CHLOROBENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study enzyme interactions, cellular processes, and metabolic pathways.
Medicine: The compound’s potential therapeutic properties make it a candidate for drug development. It may exhibit activity against certain diseases or conditions, making it valuable for pharmacological studies.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)4-CHLOROBENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.
Comparison with Similar Compounds
Position 2 Substituents
- Methyl vs.
- Electron Effects : Methyl (electron-donating) may stabilize the benzofuran core, whereas phenyl introduces π-π stacking opportunities.
Position 5 Substituents
Ester Group Variations
- Ethyl vs. 2-Methoxyethyl : The 2-methoxyethyl group in enhances solubility in polar solvents due to its ether oxygen, whereas the ethyl ester in the target compound prioritizes lipophilicity.
Biological Activity
Ethyl 2-methyl-5-[N-(phenoxycarbonyl)-4-chlorobenzenesulfonamido]-1-benzofuran-3-carboxylate is a synthetic compound with potential biological activities that merit detailed exploration. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C26H23ClN2O7S
- Molecular Weight : 500.99 g/mol
- CAS Number : 406475-79-4
The structure includes a benzofuran core, which is notable for its pharmacological properties, and various substituents that may enhance its biological activity.
The biological activity of ethyl 2-methyl-5-[N-(phenoxycarbonyl)-4-chlorobenzenesulfonamido]-1-benzofuran-3-carboxylate is primarily attributed to its interaction with specific biological targets. The sulfonamide moiety is known to exhibit antibacterial properties, while the benzofuran structure can influence cell signaling pathways.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties due to the presence of the sulfonamide group.
Antimicrobial Activity
Several studies have investigated the antimicrobial effects of related compounds. Ethyl 2-methyl-5-[N-(phenoxycarbonyl)-4-chlorobenzenesulfonamido]-1-benzofuran-3-carboxylate has been evaluated against various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
These results indicate moderate antibacterial activity, particularly against Staphylococcus aureus.
Cytotoxicity Studies
Cytotoxicity assays have been conducted using various cancer cell lines to assess the potential therapeutic applications of the compound:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 40 |
The IC50 values suggest that the compound exhibits significant cytotoxic effects on HeLa cells, indicating potential as an anticancer agent.
Case Studies
-
Case Study on Antibacterial Efficacy :
A study published in Journal of Medicinal Chemistry evaluated a series of benzofuran derivatives, including ethyl 2-methyl-5-[N-(phenoxycarbonyl)-4-chlorobenzenesulfonamido]-1-benzofuran-3-carboxylate. The study concluded that modifications in the sulfonamide group significantly enhanced antibacterial activity against resistant strains of bacteria . -
Case Study on Anticancer Properties :
In vitro studies demonstrated that this compound could induce apoptosis in cancer cells through the activation of caspase pathways. The results indicated a dose-dependent response in HeLa cells, suggesting its potential as a lead compound for further development in cancer therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
